アセチル-α-ボスウェリア酸

説明

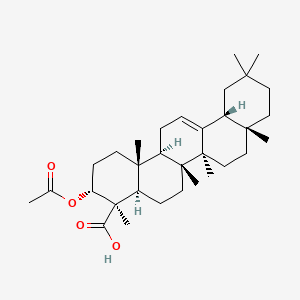

α-acetyl Boswellic acid is a pentacyclic triterpene and isomer of β-acetyl-boswellic acid originally isolated from B. serrata. It inhibits LPS-induced TNF-α mRNA expression in monocytes as well as NF-κB activity in HEK293 cells when used at a concentration of 10 μM. α-acetyl Boswellic acid also inhibits phosphorylation of IκBα mediated by IκB kinases (IKKs) in monocytes.

3-O-Acetyl-alpha-boswellic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

3-alpha-O-acetyl-alpha-boswellic acid is a triterpenoid. It has a role as a metabolite.

科学的研究の応用

アルツハイマー病における神経保護効果

アセチル-α-ボスウェリア酸は、特にアルツハイマー病(AD)の文脈において、神経保護作用を示す可能性があるとされています。ある研究では、ボスウェリア酸はアルミニウム塩化物(AlCl3)によって誘導される神経変性を改善することができることが示されました。AlCl3はADに関係しています。この化合物は、学習と記憶の障害を改善し、アセチルコリンエステラーゼレベルを低下させ、アミロイドベータの発現を減少させることがわかりました。 さらに、Wnt/β-カテニン経路関連パラメータの発現を調節し、アルミニウム誘発性ADに対する役割に貢献しています .

抗がん活性

アセチル-α-ボスウェリア酸の抗がんの可能性は大きく、さまざまな種類の癌に対する有効性が研究で強調されています。この化合物は、in vitroおよびin vivoの両方で癌細胞に対して細胞毒性作用を誘導することが観察されています。 この化合物の抗がん活性は、活性酸素種(ROS)の形成、小胞体ストレス、およびさまざまなシグナル伝達経路の調節に起因しています .

抗炎症および免疫調節作用

アセチル-α-ボスウェリア酸は、腫瘍壊死因子-α(TNF-α)などの炎症性メディエーターを阻害することで抗炎症効果を示します。これにより、核因子-κB(NF-κB)リガンドの受容体活性化が低下し、その結果、破骨細胞の活性が低下します。 これらの特性により、炎症性疾患の潜在的な治療薬となります .

肝保護効果

この化合物は肝保護作用と関連付けられており、さまざまな形態の損傷から肝臓を保護する可能性があります。 生化学的経路を調節し、炎症を軽減する能力は、肝組織に対する保護効果に貢献しています .

抗喘息の可能性

呼吸器研究では、アセチル-α-ボスウェリア酸は潜在的な抗喘息薬として特定されています。 その免疫調節作用は、喘息の発作の症状と頻度を軽減するのに役立ち、喘息の管理のための自然な代替手段を提供します .

神経障害の管理

アルツハイマー病以外にも、アセチル-α-ボスウェリア酸は、他の神経障害の管理においてより幅広い用途があります。 その神経保護作用は、行動および記憶の欠損を特徴とし、機能および認知障害を伴う状態に有益です .

脊髄損傷の修復

脊髄損傷の修復に関する研究も、アセチル-α-ボスウェリア酸から恩恵を受けています。 この化合物の分子メカニズムは、脊髄損傷の修復過程を促進し、結果を改善する可能性を示しています .

作用機序

Acetyl-alpha-boswellic Acid: A Comprehensive Review of Its Mechanism of Action

Acetyl-alpha-boswellic acid, also known as 3-alpha-O-acetyl-alpha-boswellic acid or BIO9XQ683U, is a pentacyclic triterpene derived from the gum resin of Boswellia serrata . This compound has attracted significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in several biochemical pathways. The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to acetyl-alpha-boswellic acid’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction .

Pharmacokinetics

The therapeutic use of acetyl-alpha-boswellic acid is greatly hindered by its poor pharmacokinetic properties . Strategies that facilitate the oral absorption and distribution of acetyl-alpha-boswellic acid could lead to a safe and more effective use of this compound .

Result of Action

The cytotoxic action of acetyl-alpha-boswellic acid against cancer cells has been demonstrated in numerous studies in vitro and in vivo, proving its effectiveness in the prevention and treatment of a variety of cancers . It has also been found to have anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases .

生化学分析

Biochemical Properties

3-alpha-O-acetyl-alpha-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase (5-LOX), where it acts as a potent inhibitor . This inhibition is non-redox and specific to 5-LOX, without affecting 12-lipoxygenase and cyclooxygenase activities . Additionally, 3-alpha-O-acetyl-alpha-boswellic acid has been shown to modulate the activity of matrix metalloproteinase-3 (MMP-3) in human synovial cells .

Cellular Effects

3-alpha-O-acetyl-alpha-boswellic acid exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells . In human glioblastoma cell lines, it decreases DNA synthesis, inhibits migration and invasion, and reduces colony formation . Furthermore, it influences cell signaling pathways, such as the ERK1/2 pathway, and enhances the production of glycosaminoglycans in human chondrocytes .

Molecular Mechanism

The molecular mechanism of 3-alpha-O-acetyl-alpha-boswellic acid involves several key interactions at the molecular level. It binds to and inhibits 5-lipoxygenase, leading to a reduction in leukotriene synthesis . This compound also modulates the NF-κB pathway, resulting in decreased expression of pro-inflammatory cytokines . Additionally, it activates caspases, upregulates Bax expression, and stimulates poly (ADP)-ribose polymerase (PARP) cleavage, contributing to its cytotoxic and antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-alpha-O-acetyl-alpha-boswellic acid have been observed to change over time. Studies have shown that it remains stable under various conditions and retains its biological activity . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-tumor effects in in vitro and in vivo studies . Additionally, its stability and degradation profile indicate that it can maintain its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of 3-alpha-O-acetyl-alpha-boswellic acid vary with different dosages in animal models. Lower doses have been found to exhibit hepatoprotective effects, while higher doses show a milder effect . In a sciatic nerve-crush injury model in rats, different dosages (1.5, 3, and 6 mg/kg) of 3-alpha-O-acetyl-alpha-boswellic acid promoted nerve repair by increasing the expression of pERK1/2 in Schwann cells . High doses may also lead to toxic or adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

3-alpha-O-acetyl-alpha-boswellic acid is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and modulates the NF-κB and ERK pathways . These interactions influence metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-tumor properties . Additionally, it has been shown to affect the Nrf2/HO-1 pathway, enhancing its antioxidant effects .

Transport and Distribution

Within cells and tissues, 3-alpha-O-acetyl-alpha-boswellic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Co-administration with Piper longum has been shown to enhance its bioavailability and distribution, suggesting potential strategies for improving its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-alpha-O-acetyl-alpha-boswellic acid plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, contributing to its overall biological effects .

生物活性

3-alpha-O-acetyl-alpha-boswellic acid (3-O-Ac-α-BA) is a bioactive compound derived from the resin of Boswellia species, particularly Boswellia carteri and Boswellia serrata. This compound is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Research has increasingly focused on elucidating its mechanisms of action and therapeutic potential across various medical conditions.

Anti-inflammatory Properties

3-O-Ac-α-BA exhibits significant anti-inflammatory effects, primarily by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it suppresses T cell function by inhibiting the nuclear factor of activated T cells (NFAT) signaling pathway, which is crucial for T cell activation and proliferation. This results in reduced inflammation in various models of inflammatory diseases .

Anti-cancer Mechanisms

The anti-cancer properties of 3-O-Ac-α-BA have been documented in several studies. It demonstrates cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanisms include:

- Inhibition of Topoisomerases : 3-O-Ac-α-BA inhibits topoisomerase I and II, enzymes critical for DNA replication and transcription, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : It affects multiple signaling pathways such as MAPK (mitogen-activated protein kinase), particularly p38 MAPK, which plays a role in cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through caspase-dependent pathways, particularly in leukemia and breast cancer cell lines .

Immunomodulatory Effects

3-O-Ac-α-BA also exhibits immunomodulatory effects. It can enhance the activity of certain immune cells while suppressing others, making it a candidate for treating autoimmune diseases. Its ability to modulate immune responses may also contribute to its anti-cancer effects by altering the tumor microenvironment .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of 3-O-Ac-α-BA:

- T Cell Suppression : A study demonstrated that 3-O-Ac-α-BA significantly suppressed T cell proliferation and cytokine production in vitro, indicating its potential use in managing autoimmune conditions .

- Cytotoxicity Against Cancer Cells : Research showed that 3-O-Ac-α-BA caused significant cytotoxicity in human leukemia HL60 cells and triple-negative breast cancer (TNBC) cell lines, with morphological changes indicative of apoptosis observed under microscopy .

- Molecular Interactions : A chemoproteomic study indicated that boswellic acids interact with ribosomal proteins, inhibiting protein synthesis and thus modulating cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Anti-inflammatory | Inhibition of NFAT pathway | |

| Anti-cancer | Inhibition of topoisomerases; induction of apoptosis | |

| Immunomodulatory | Modulation of T cell function |

Table 2: Cytotoxic Effects on Cancer Cell Lines

特性

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWGZKRQDHPFCZ-OBHGTAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569721 | |

| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89913-60-0 | |

| Record name | Acetyl-alpha-boswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL-.ALPHA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key molecular targets of Acetyl-alpha-boswellic acid and how does it affect them?

A1: Acetyl-alpha-boswellic acid (AαBA), also known as 3-alpha-O-acetyl-alpha-boswellic acid, has been shown to directly target IκB kinases (IKKs), specifically inhibiting their phosphorylation activity []. This inhibition prevents the degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKs, AαBA prevents NF-κB activation and its translocation to the nucleus, ultimately suppressing the expression of pro-inflammatory cytokines like TNF-α [].

Q2: Does Acetyl-alpha-boswellic acid exhibit any anti-tumor activity?

A2: Research suggests that a Boswellia carterii extract containing AαBA can suppress T cell function []. While the exact mechanisms remain unclear, this finding points towards potential applications in modulating immune responses, which could be relevant in cancer immunotherapy. Additionally, studies highlight the anti-tumor potential of β-boswellic acids, closely related to AαBA, demonstrating significant inhibition of tumor promotion in mouse skin models [].

Q3: What is the structural characterization of Acetyl-alpha-boswellic acid?

A3: While the provided abstracts don't explicitly detail the molecular formula and weight of AαBA, they confirm its identity as a pentacyclic triterpenoid []. For precise structural data, refer to chemical databases or publications dedicated to the isolation and characterization of this compound.

Q4: Are there any known methods to synthesize Acetyl-alpha-boswellic acid?

A4: Yes, 3α-acetyl-11-keto-alpha-boswellic acid, a closely related compound, can be synthesized using a radical-type reaction involving bromine and AαBA isolated from the oleo-gum-resin of Boswellia carterii []. This suggests potential synthetic routes for AαBA could be explored using similar chemical approaches.

Q5: What analytical techniques are commonly employed to characterize and quantify Acetyl-alpha-boswellic acid?

A5: Although the provided research doesn't delve into specific analytical methods for AαBA, chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and purification of boswellic acids []. Coupled with spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers can accurately identify and quantify these compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。